Lysionotin
Overview
Description
Lysionotin is a flavonoid present in the flowers and leaves of Gesneriaceae family plants . It has various pharmacological properties, including neuroprotective, antimalarial, and anticancer effects . It’s also known for its anti-bacterial, anti-hypertensive, and anti-inflammatory effects .
Synthesis Analysis
Lysionotin is a flavonoid isolated from Lysionotus pauciflorus Maxim, a plant in the Gesneriaceae family . It exerts tumor-suppressing characteristics in colorectal cancer (CRC) cell lines HCT116 and SW480 . It’s also been shown to inhibit the hemolytic activity of culture supernatants by Staphylococcus aureus by reducing α-toxin expression .
Molecular Structure Analysis
The molecular structure of Lysionotin has been studied using various spectroscopic techniques combined with molecular modeling . The interaction between Lysionotin and bovine serum albumin (BSA) at physiological pH has been determined using fluorescence, UV-Vis absorption, circular dichroism (CD), Fourier transform infrared (FT-IR), and molecular modeling .
Chemical Reactions Analysis
Lysionotin has been shown to inhibit the activity of cytochrome P450 enzymes in pooled human liver microsomes . It acts as a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2C19 and 2C8 .
Scientific Research Applications
1. Antinociceptive Effects
- Methods of Application: The antinociceptive effects of various lysionotin doses (50, 100, 150, and 200 μg/kg) were assessed in mice using the acetic acid-induced writhing test, hot plate test, and formalin-induced paw licking assay . The effects were compared to those of mice treated with acetylsalicylic acid or morphine in the presence or absence of naloxone (an opioid receptor antagonist). Capsaicin- and glutamate-induced paw licking tests were also used to evaluate the involvement of the vanilloid and glutamatergic systems, respectively .
- Results: Lysionotin produced significant dose-dependent inhibition of nociceptive behavior in the acetic acid-induced writhing test, showing 60% inhibition at a dose of 200 μg/kg . It also caused a significant increase in the latency period in response to the hot plate test (76.4% at 200 μg/kg), and significantly inhibited both the neurogenic and inflammatory phases in the formalin-induced paw licking test .
2. Inhibition of α-Toxin Expression
- Methods of Application: The study showed that lysionotin can inhibit the hemolytic activity of culture supernatants by S. aureus by reducing α-toxin expression . Using real-time PCR analysis, it was found that transcription of hla (the gene encoding α-toxin) and agr (the locus regulating hla) was significantly inhibited by lysionotin .
- Results: Lysionotin effectively protected human alveolar epithelial cells against S. aureus . In vivo studies also demonstrated that lysionotin can protect mice from pneumonia caused by S. aureus .
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFBMPVGAYGGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144174 | |
Record name | Nevadensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nevadensin | |
CAS RN |
10176-66-6 | |
Record name | Nevadensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nevadensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nevadensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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